molecular formula C23H26N2O5 B2590985 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide CAS No. 898465-19-5

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide

Cat. No. B2590985
CAS RN: 898465-19-5
M. Wt: 410.47
InChI Key: YZPCPOLSFAFTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide” is a synthetic molecule. The molecule contains a total of 39 bonds, including 21 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amide(s) (aliphatic) and 1 tertiary amide .


Molecular Structure Analysis

The molecular formula of the compound is C22H24N2O4, and it has a molecular weight of 380.444. The structure includes a cyclopropanecarbonyl group attached to a quinoline ring system, which is further modified with a trimethoxybenzamide group .

Scientific Research Applications

Catalysis and Coordination Chemistry

NHCs serve as excellent ligands for transition metals in catalytic reactions. Their strong σ-donation and weak π-backbonding properties make them effective in various transformations, such as cross-coupling reactions, hydrogenations, and C–H activations. The tunability of NHCs allows researchers to tailor their electronic and steric properties, optimizing their performance in specific catalytic processes .

Organocatalysis

NHCs also act as powerful organocatalysts. Their ability to activate electrophiles and nucleophiles enables them to participate in umpolung reactions, where the polarity of a functional group is reversed. This property has applications in asymmetric catalysis, where NHCs facilitate enantioselective transformations. For instance, NHCs can catalyze the Stetter reaction, Michael addition, and other key organic transformations .

Stabilization of Reactive Intermediates

NHCs stabilize reactive intermediates, such as carbenes and radicals. Their robust nature allows researchers to isolate and study these otherwise transient species. By providing a protective environment, NHCs enable investigations into reaction mechanisms and the behavior of short-lived species. This knowledge contributes to the development of new synthetic methodologies .

Medicinal Chemistry and Drug Discovery

Researchers explore NHCs as potential drug candidates due to their stability and unique properties. NHC-metal complexes exhibit promising biological activities, including anticancer, antimicrobial, and antiviral effects. The design of NHC-based drugs involves fine-tuning their coordination chemistry and optimizing their interactions with biological targets .

Materials Science

NHCs find applications in materials science, particularly in the synthesis of functional materials. Their ability to coordinate with metal ions allows for the creation of luminescent complexes, conductive polymers, and catalyst-immobilized materials. NHC-functionalized nanoparticles and polymers contribute to advancements in optoelectronics, sensors, and catalysis .

Supramolecular Chemistry

NHCs participate in supramolecular assemblies, forming host-guest complexes and self-assembled structures. Their predictable binding interactions with other molecules enable the design of molecular receptors, sensors, and molecular machines. Researchers explore NHC-based host systems for selective recognition and controlled release of guest molecules .

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-28-19-11-16(12-20(29-2)21(19)30-3)22(26)24-17-9-8-14-5-4-10-25(18(14)13-17)23(27)15-6-7-15/h8-9,11-13,15H,4-7,10H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPCPOLSFAFTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.